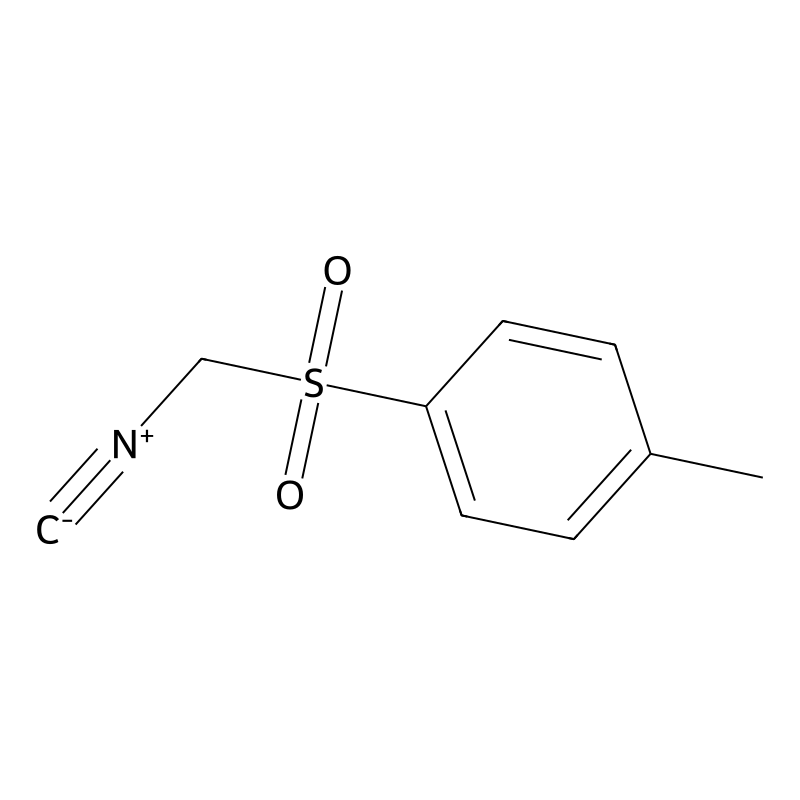

Tosylmethyl isocyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

C-N Bond Formation

TosMIC excels at forming carbon-nitrogen (C-N) bonds, which are crucial building blocks in various organic molecules. Its isocyanide group readily reacts with carbonyls (C=O) to create imines, a versatile intermediate for further transformations. This reaction, known as the Passerini reaction: , allows for the synthesis of diverse nitrogen-containing compounds like α-amino acids, β-lactams, and heterocycles.

Multicomponent Reactions

TosMIC participates effectively in multicomponent reactions (MCRs), a powerful strategy for constructing complex molecules in a single step. It reacts with various starting materials like aldehydes, ketones, and isocyanides in these reactions, leading to the formation of densely functionalized products. This approach streamlines organic synthesis and offers efficient access to complex molecules with potential applications in drug discovery and material science [].

Synthesis of Heterocycles

Heterocycles, organic compounds with ring structures containing atoms other than carbon, are prevalent in pharmaceuticals and natural products. TosMIC demonstrates its utility in constructing various heterocycles like pyrroles, pyridines, and pyrimidines. Its reactivity with carbonyl compounds and other building blocks facilitates the formation of these cyclic structures with diverse functionalities [].

Catalyst Development

Research explores the potential of TosMIC as a ligand in the development of new catalysts. The presence of the electron-withdrawing tosyl group and the reactive isocyanide moiety provides a unique coordination environment for metal centers. This opens doors for designing novel catalysts for various organic transformations, potentially leading to more efficient and selective synthetic processes [].

Tosylmethyl isocyanide has the molecular formula CH₃C₆H₄SO₂CH₂NC. It is a colorless, solid compound that is practically odorless, distinguishing it from many other isocyanides which typically have strong odors. The compound features both sulfonyl and isocyanide functional groups, making it a highly reactive synthon in organic synthesis. It was introduced into the field of organic chemistry by Dutch professor van Leusen and is often referred to as van Leusen's reagent due to its extensive applications in heterocyclic synthesis .

TosMIC is a potentially hazardous compound due to the following reasons:

- Toxicity: Information on specific toxicity is limited, but isocyanides are generally known to be toxic upon inhalation, ingestion, or skin contact.

- Skin and eye irritant: TosMIC can irritate skin and eyes upon contact [].

- Evolves toxic gases upon decomposition: As mentioned earlier, decomposition of TosMIC may release HCN, a highly toxic gas.

Safety Precautions:

- Always handle TosMIC in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) including gloves, safety glasses, and a respirator.

- Store TosMIC in a cool, dry place in a tightly sealed container.

- Dispose of waste according to local regulations for hazardous materials.

- Van Leusen Reaction: This reaction converts ketones into nitriles and facilitates the synthesis of oxazoles and imidazoles .

- Cycloaddition Reactions: Tosylmethyl isocyanide can undergo [3+2] cycloaddition with various substrates, leading to the formation of polysubstituted pyrroles and other heterocycles .

- Sulfone and Sulfinate Synthesis: It has been utilized in unexpected syntheses of sulfones and sulfinates, showcasing its versatility .

Research indicates that tosylmethyl isocyanide has potential biological activity, particularly in medicinal chemistry. It has been implicated in the synthesis of HIV-1 attachment inhibitors, highlighting its significance in drug development . The compound's ability to form complex structures may also contribute to its pharmacological properties.

Tosylmethyl isocyanide can be synthesized through several methods:

- Dehydration of Formamide Derivatives: One common method involves the dehydration of related formamide derivatives to yield tosylmethyl isocyanide .

- Two-Step Synthesis from Sodium p-Toluenesulfinate: This method has been reported for the synthesis of biologically active compounds, including HIV inhibitors .

The applications of tosylmethyl isocyanide are diverse:

- Organic Synthesis: It serves as a key reagent in the formation of heterocycles, such as pyrroles and oxazoles .

- Medicinal Chemistry: Its role in synthesizing biologically active molecules makes it valuable in pharmaceutical research .

- Catalysis: Tosylmethyl isocyanide has been used in catalytic reactions, enhancing reaction efficiency and selectivity .

Studies on the interactions of tosylmethyl isocyanide with various substrates reveal its reactivity profile. The compound exhibits high yields in cycloaddition reactions with styrylisoxazoles, demonstrating its utility in synthesizing complex organic molecules under mild conditions . The interaction studies also highlight its chemo-, regio-, and stereoselectivity, which are crucial for designing specific molecular architectures.

Tosylmethyl isocyanide shares similarities with other compounds that feature isocyanide or sulfonyl groups. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl Isocyanide | Simple Isocyanide | Less sterically hindered than tosylmethyl isocyanide. |

| Benzyl Isocyanide | Aromatic Isocyanide | Exhibits strong odors; used in different synthetic pathways. |

| Sulfonamide Derivatives | Sulfonamide | Contains sulfonyl groups but lacks the unique reactivity of tosylmethyl isocyanide. |

Tosylmethyl isocyanide stands out due to its stability, odorless nature, and multifunctionality in organic synthesis compared to these similar compounds.

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 214 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 213 of 214 companies with hazard statement code(s):;

H301+H311+H331 (72.77%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (96.71%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (95.77%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (97.65%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic